Chemical Identity and Structural Differentiation from Closest Screening Analogs
The compound's key structural differentiator is the 4-methoxy substituent on the benzamide ring. The closest available analogs differ at this position: the non-substituted N-(2-PHENYL-1-((PYRIDIN-3-YLMETHYL)-CARBAMOYL)-VINYL)-BENZAMIDE and the 4-chloro variant [1]. No quantitative biological data comparing these three molecules is available. The molecular formula (C23H21N3O3) and molecular weight (387.4 g/mol) are confirmed .
| Evidence Dimension | Structural identity and purity assurance |
|---|---|
| Target Compound Data | Molecular Formula: C23H21N3O3; Molecular Weight: 387.4 g/mol |
| Comparator Or Baseline | N-(2-PHENYL-1-((PYRIDIN-3-YLMETHYL)-CARBAMOYL)-VINYL)-BENZAMIDE: C22H19N3O2, MW 357.4 / N-{2-(4-Chloro-phenyl)-1-[(pyridin-3-ylmethyl)-carbamoyl]-vinyl}-benzamide [1] |
| Quantified Difference | Difference of 1 oxygen atom and 2 hydrogen atoms versus the non-methoxylated analog; difference of 1 methoxy group versus 1 chloro group in the 4-chloro analog. |
| Conditions | Not applicable (chemical structure). |
Why This Matters
This confirmed structural uniqueness means the compound cannot be substituted with these common analogs without risking a change in biological activity, a critical consideration for SAR studies.
- [1] Ontosight.ai. Exploring the Potential of N-{2-(4-Chloro-phenyl)-1-[(pyridin-3-ylmethyl)-carbamoyl]-vinyl}-benzamide. Accessed 2026. View Source
